REACTION_CXSMILES
|
II.[BH4-].[Na+].[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][C:13]([NH:15][CH3:16])=O.CO>C1COCC1>[Cl:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH2:12][CH2:13][NH:15][CH3:16] |f:1.2|
|
Name
|
|
Quantity
|
29.9 g
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
21.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC=C1)CC(=O)NC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 16 hours
|
Duration
|
16 h
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The residue was dissolved in a mixture of tert-butyl methyl ether (200 ml)
|
Type
|
CUSTOM
|
Details
|
The phases were separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with tert-butyl methyl ether (2×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash chromatography on silica (300 g)
|
Type
|
ADDITION
|
Details
|
a mixture of DCM/methanol/25% aqueous ammonia (first: 100:10:1
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C=CC=C1)CCNC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.82 g | |
YIELD: CALCULATEDPERCENTYIELD | 18.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |